4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile
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Overview
Description
4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring substituted with a chlorinated pyridine and a trifluoromethyl group, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the trifluoromethylation of 4-iodobenzene to produce the trifluoromethyl-substituted pyridine . This intermediate is then reacted with piperazine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile is unique due to its specific combination of functional groups and structural features.
Biological Activity
The compound 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile , also referred to as N-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-(trifluoromethyl)benzamide , exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H14ClF3N4
- Molecular Weight : 366.77 g/mol
- CAS Number : 478262-20-3
The biological activity of this compound is primarily attributed to its structural components, including the piperazine ring and the trifluoromethyl group. These features enhance its binding affinity to various molecular targets, including enzymes and receptors involved in critical biological pathways. The trifluoromethyl group has been shown to increase the potency of compounds by influencing their lipophilicity and metabolic stability .
Antibacterial and Antifungal Properties
Research indicates that the compound exhibits notable antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against a range of pathogens, suggesting potential applications in treating infections caused by resistant strains .
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines while sparing normal cells, indicating a selective cytotoxic effect. This selectivity is crucial for developing cancer therapies with reduced side effects .
Neuropharmacological Effects
There is emerging evidence that compounds containing similar structural motifs may influence neurotransmitter systems. For example, modifications in the piperazine moiety can lead to enhanced activity at serotonin receptors, which may be beneficial in treating mood disorders .
Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
This data supports the potential use of this compound as a lead structure for developing new antibiotics.
Study 2: Cancer Cell Line Inhibition
In another investigation, derivatives were tested on several cancer cell lines, including breast and lung cancer cells. The study found that certain modifications to the piperazine structure led to increased cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
A549 (Lung Cancer) | 15 |
These findings suggest that structural optimization can enhance the anti-cancer properties of related compounds .
Properties
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4/c18-15-9-13(17(19,20)21)11-23-16(15)25-7-5-24(6-8-25)14-3-1-12(10-22)2-4-14/h1-4,9,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYICUCWRPVPFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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